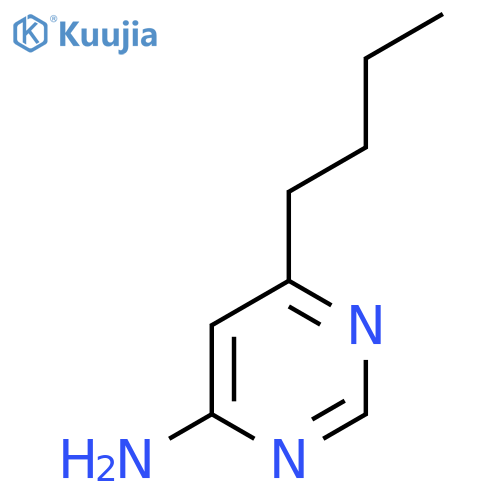Cas no 1698659-79-8 (6-Butylpyrimidin-4-amine)

6-Butylpyrimidin-4-amine structure
商品名:6-Butylpyrimidin-4-amine
CAS番号:1698659-79-8
MF:C8H13N3
メガワット:151.208921194077
CID:5056009
6-Butylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-butylpyrimidin-4-amine
- 6-Butylpyrimidin-4-amine
-
- インチ: 1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
- InChIKey: ZDLPMCMKNKYERT-UHFFFAOYSA-N
- ほほえんだ: N1C=NC(=CC=1CCCC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.8
6-Butylpyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-6949-5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-6949-1g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-6949-0.25g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| TRC | B276001-500mg |
6-butylpyrimidin-4-amine |
1698659-79-8 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Life Chemicals | F1967-6949-2.5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-6949-0.5g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| TRC | B276001-100mg |
6-butylpyrimidin-4-amine |
1698659-79-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B276001-1g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F1967-6949-10g |
6-butylpyrimidin-4-amine |
1698659-79-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
6-Butylpyrimidin-4-amine 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1698659-79-8 (6-Butylpyrimidin-4-amine) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
